Isotopic Mass Shift and Labeled Position Stability Compared to Sertraline-d3
The target compound incorporates four deuterium atoms at the non-exchangeable 1,2,2,4-positions of the tetralin ring (formula C16H9D4Cl2N3), providing a nominal mass shift of +4.026 Da relative to the unlabeled analog (C16H13Cl2N3, 318.20 g/mol) [1]. In contrast, sertraline-d3 hydrochloride used as a conventional internal standard bears deuterium exclusively on the N-methyl group (C17H14Cl2D3N·HCl, formula weight 345.7), a site susceptible to metabolic N-demethylation that ablates the isotopic label . The target compound's ring-deuterated design ensures the isotopic label remains intact across all metabolic transformations that do not involve aromatic hydroxylation or ring opening.
| Evidence Dimension | Nominal mass shift vs. unlabeled compound; label positional stability |
|---|---|
| Target Compound Data | MW 322.23 g/mol; +4.03 Da shift; deuterium at 1,2,2,4-tetralin positions; isotopic purity ≥98 atom % D |
| Comparator Or Baseline | Sertraline-d3 HCl: MW 345.7 (HCl salt); +3.02 Da shift; deuterium on N-methyl group; purity ≥99% deuterated forms (d1-d3) |
| Quantified Difference | +1.0 Da additional mass shift for target; label position on metabolically stable ring vs. labile N-methyl group |
| Conditions | Vendor-specified molecular formulas; label stability inferred from established sertraline metabolism pathways (N-demethylation to norsertraline) |
Why This Matters
For metabolic studies requiring simultaneous quantification of sertraline and its N-desmethyl metabolite, a ring-labeled internal standard avoids label loss that would bias metabolite concentration measurements, providing a critical advantage over N-methyl-labeled sertraline-d3.
- [1] Toronto Research Chemicals. Product Datasheet: cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 (Cat. No. A844502). CAS 1217836-22-0. MW: 322.23. Formula: C16H9D4Cl2N3. View Source
